molecular formula C12H11F6N3O3 B2582782 1-[2-(Trifluoromethyl)pyridin-4-yl]piperazin-2-one; trifluoroacetic acid CAS No. 2379947-16-5

1-[2-(Trifluoromethyl)pyridin-4-yl]piperazin-2-one; trifluoroacetic acid

Cat. No.: B2582782
CAS No.: 2379947-16-5
M. Wt: 359.228
InChI Key: XMZMFDZUVVGZSY-UHFFFAOYSA-N
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Description

1-[2-(Trifluoromethyl)pyridin-4-yl]piperazin-2-one is a heterocyclic compound featuring a piperazin-2-one core linked to a 2-(trifluoromethyl)pyridin-4-yl moiety. The trifluoroacetic acid (TFA) component likely serves as a counterion, forming a salt to enhance solubility and stability. The trifluoromethyl group on the pyridine ring contributes to electron-withdrawing effects, influencing both reactivity and pharmacokinetic properties .

Properties

IUPAC Name

2,2,2-trifluoroacetic acid;1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F3N3O.C2HF3O2/c11-10(12,13)8-5-7(1-2-15-8)16-4-3-14-6-9(16)17;3-2(4,5)1(6)7/h1-2,5,14H,3-4,6H2;(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMZMFDZUVVGZSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)CN1)C2=CC(=NC=C2)C(F)(F)F.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11F6N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(Trifluoromethyl)pyridin-4-yl]piperazin-2-one typically involves the following steps:

    Formation of the Pyridine Ring: The starting material, 2-chloro-5-trifluoromethylpyridine, is reacted with piperazine under basic conditions to form 1-[2-(trifluoromethyl)pyridin-4-yl]piperazine.

    Cyclization: The intermediate is then cyclized to form the piperazin-2-one ring. This step often involves the use of a dehydrating agent such as trifluoroacetic anhydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-[2-(Trifluoromethyl)pyridin-4-yl]piperazin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at positions ortho and para to the trifluoromethyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.

Major Products

    Oxidation: Formation of corresponding pyridine N-oxide.

    Reduction: Formation of the reduced piperazine derivative.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Recent studies have highlighted the potential of 1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one in anticancer therapies. Research indicates that derivatives of this compound can inhibit various cancer cell lines through mechanisms involving the modulation of specific signaling pathways.

  • Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that certain derivatives exhibited potent activity against breast cancer cells, with IC50 values in the low micromolar range. The structure-activity relationship (SAR) analysis revealed that modifications on the piperazine ring significantly influenced anticancer efficacy .

Antiviral Properties
The compound has also been investigated for its antiviral properties. Its structural features allow it to interact with viral proteins, potentially inhibiting viral replication.

  • Case Study : In a recent publication, researchers explored the efficacy of 1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one against influenza viruses. The results indicated a notable reduction in viral titers in treated cells compared to controls, suggesting its potential as a therapeutic agent against viral infections .

Neuropharmacology

CNS Activity
The compound shows promise in neuropharmacological applications, particularly as a modulator of neurotransmitter systems. Its ability to cross the blood-brain barrier makes it a candidate for treating neurological disorders.

  • Data Table: CNS Activity of Derivatives
CompoundTarget ReceptorIC50 (µM)Effect
1-[2-(Trifluoromethyl)pyridin-4-yl]piperazin-2-oneDopamine D20.5Antagonist
1-[2-(Trifluoromethyl)pyridin-4-yl]piperazin-2-oneSerotonin 5-HT1A0.8Partial Agonist

Research indicates that this compound can act as both an antagonist and a partial agonist at various receptors, which may lead to novel treatments for depression and anxiety disorders .

Material Science

Polymer Chemistry
In material science, the trifluoroacetic acid derivative has been utilized to enhance the properties of polymers. Its incorporation into polymer matrices has been shown to improve thermal stability and chemical resistance.

  • Case Study : A research project demonstrated that introducing 1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one into polycarbonate led to improved mechanical properties and thermal degradation temperatures, making it suitable for high-performance applications .

Mechanism of Action

The mechanism of action of 1-[2-(Trifluoromethyl)pyridin-4-yl]piperazin-2-one involves its interaction with specific molecular targets, such as receptors or enzymes. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to cross cell membranes more easily and interact with intracellular targets. The piperazin-2-one moiety can form hydrogen bonds and other interactions with the active sites of proteins, modulating their activity.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Similarities

The target compound shares a common scaffold with several analogs:

  • Piperazine/piperazinone backbone: A recurring feature in ligands targeting neurological and metabolic pathways.
  • Trifluoromethylpyridinyl substituent: Enhances lipophilicity and metabolic stability compared to non-fluorinated analogs.

Key Differences and Implications

Compound Name Structural Features Key Differences Potential Impact
MK45 (RTC6) (1-(4-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)-4-(thiophen-2-yl)butan-1-one) - Chloro and trifluoromethyl groups on pyridine
- Thiophene substituent
Chlorine increases electronegativity; thiophene introduces π-π stacking potential Improved target affinity but possible steric hindrance
EP 4 374 877 A2 derivative (4-(trifluoromethyl)-2-(6-(trifluoromethyl)pyridin-4-yl)aniline) - Dual trifluoromethyl groups
- Aniline linkage
Additional trifluoromethyl group enhances lipophilicity Higher logP, affecting blood-brain barrier penetration
Compound 20 (1-(2-(3-fluoro-5-(trifluoromethyl)phenyl)pyridin-4-yl)ethan-1-one) - Fluorophenyl group
- Acetyl substituent
Fluorine alters electronic distribution; acetyl group increases polarity Reduced metabolic stability compared to piperazinone derivatives
EP 1 763 351 B9 derivative (N-[(1R,3S)-3-isopropyl-3-({4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}carbonyl)cyclopentyl]tetrahydro-2H-pyran-4-amine) - Cyclopentyl and tetrahydro-2H-pyran groups Bulky substituents increase steric bulk Lower solubility but improved selectivity

Physicochemical Properties

  • LogP : The trifluoromethyl group generally increases logP (e.g., MK45: logP ~3.5), but polar substituents like thiophene or pyran reduce this value .
  • Solubility : TFA salt forms (common in these compounds) improve aqueous solubility, critical for bioavailability .
  • Metabolic Stability: Piperazinone derivatives (e.g., target compound) may exhibit slower hepatic clearance compared to acetylated analogs (e.g., Compound 16) due to reduced susceptibility to esterase activity .

Biological Activity

1-[2-(Trifluoromethyl)pyridin-4-yl]piperazin-2-one, often associated with trifluoroacetic acid, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to summarize the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a piperazine ring substituted with a trifluoromethyl group on a pyridine moiety. Its molecular formula is C10H12F3NC_{10}H_{12}F_3N with a molecular weight of approximately 231.22 g/mol. The presence of the trifluoromethyl group enhances lipophilicity and metabolic stability, which are crucial for its biological activity.

The biological activity of 1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one is attributed to its interaction with various molecular targets:

  • Antimicrobial Activity : The compound has demonstrated significant antimicrobial properties against various pathogens, including bacteria and viruses. For instance, it has been noted for its effectiveness against Mycobacterium tuberculosis and other resistant strains .
  • Antiviral Activity : Recent studies have shown that derivatives of this compound can enhance the activities of defense enzymes like superoxide dismutase (SOD) and phenylalanine ammonialyase (PAL), which are crucial in plant defense mechanisms against viral infections .
  • Cancer Research : The compound has been explored for its potential in cancer therapy, particularly in enhancing DNA damage response pathways through phosphorylation of H2AX in cancer cell lines such as MCF-7 .

Table 1: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineObserved EffectReference
AntimicrobialMycobacterium tuberculosisMIC values around 5.9 µM
AntiviralTobacco Mosaic Virus (TMV)Enhanced SOD and PAL activities
AnticancerMCF-7 cellsIncreased phosphorylation of H2AX

Case Studies

  • Antimicrobial Efficacy : A study conducted by researchers screened a library of compounds against Mycobacterium tuberculosis. The results indicated that derivatives containing the piperazine structure exhibited promising MIC values, suggesting their potential as new therapeutic agents against resistant strains .
  • Plant Defense Mechanisms : In agricultural applications, compounds derived from this structure were tested for their ability to activate plant defense enzymes. The results showed that certain derivatives could significantly enhance the activities of SOD and PAL, indicating their role as potential plant activators against viral infections .
  • Cancer Therapeutics : In vitro studies have demonstrated that the compound increases DNA damage response in breast cancer cell lines, suggesting its potential role in enhancing the efficacy of existing chemotherapeutic agents .

Q & A

Q. What are the established synthetic routes for 1-[2-(Trifluoromethyl)pyridin-4-yl]piperazin-2-one with trifluoroacetic acid as a counterion?

Methodological Answer: A representative synthesis involves:

Condensation : Reacting 2-fluorobenzoyl chloride with 1-boc-piperazine in ethanol under reflux (12 h) with potassium carbonate as a base .

Deprotection : Treating the intermediate with trifluoroacetic acid (TFA) to remove the boc group, followed by extraction with ethyl acetate and drying over sodium sulfate .

Purification : Silica gel column chromatography using EtOAc–petroleum ether (1:1) yields the final compound (48% yield) .

Q. How is the structural integrity of the compound confirmed post-synthesis?

Methodological Answer :

  • X-ray Crystallography : Refinement of H-atom positions using riding models (C—H = 0.93 Å, O—H = 0.82 Å) to resolve the trifluoroacetate counterion and piperazine ring geometry .
  • NMR Spectroscopy : Challenges arise from TFA’s strong singlet (~1 ppm in DMSO-d6), requiring solvent suppression or alternative deuterated solvents (e.g., CD3OD) to avoid signal overlap .

Q. What role does trifluoroacetic acid play in the synthesis?

Methodological Answer :

  • Counterion Stabilization : TFA protonates the piperazine nitrogen, enhancing solubility during purification .
  • Acid Catalyst : Facilitates boc deprotection via acidolysis, critical for intermediate activation .

Advanced Research Questions

Q. How can computational methods optimize the synthesis of this compound?

Methodological Answer :

  • Reaction Path Search : Quantum chemical calculations (e.g., DFT) predict transition states and intermediates, reducing trial-and-error in solvent/reagent selection .
  • Data-Driven Screening : Machine learning models trained on reaction databases prioritize conditions (e.g., temperature, catalysts) for higher yields .

Q. What strategies address discrepancies in NMR data caused by trifluoroacetic acid?

Methodological Answer :

  • Solvent Selection : Use CD3OD instead of DMSO-d6 to shift TFA signals downfield .
  • Decoupling Techniques : ¹H-¹⁹F decoupling suppresses TFA artifacts in ¹H NMR spectra .

Q. How does the trifluoromethyl group influence the compound’s physicochemical properties?

Methodological Answer :

  • Lipophilicity : The -CF3 group increases logP values (measured via HPLC), enhancing membrane permeability.
  • Metabolic Stability : In vitro microsomal assays show reduced oxidative metabolism due to electron-withdrawing effects (data from PubChem analogs) .

Q. What stability challenges arise under varying pH/temperature conditions?

Methodological Answer :

  • pH Stability : Accelerated degradation studies (e.g., 0.1 M HCl/NaOH, 37°C) reveal hydrolysis of the piperazinone ring at pH < 3.
  • Thermal Stability : TGA/DSC analysis shows decomposition above 200°C, necessitating storage at -20°C in anhydrous conditions .

Q. How is the compound’s purity validated for pharmacological studies?

Methodological Answer :

  • HPLC-UV/MS : Reverse-phase C18 columns (ACN/0.1% TFA gradient) achieve >98% purity with monitoring at 254 nm .
  • Elemental Analysis : Combustion analysis confirms C/H/N ratios within ±0.4% of theoretical values .

Data Contradiction Analysis

Q. How to resolve conflicting crystallographic and spectroscopic data on the piperazine ring conformation?

Methodological Answer :

  • Dynamic NMR : Variable-temperature ¹H NMR (e.g., 298–343 K) detects ring puckering equilibria, explaining discrepancies between solid-state (X-ray) and solution-state (NMR) data .
  • DFT Calculations : Compare optimized gas-phase conformers with crystallographic data to identify solvent/ packing effects .

Application-Oriented Questions

Q. What in vitro models are suitable for evaluating biological activity?

Methodological Answer :

  • Kinase Inhibition Assays : Use TR-FRET-based screens (e.g., LanthaScreen) to quantify IC50 values against target kinases.
  • Cellular Uptake : LC-MS/MS quantifies intracellular concentrations in HEK293 cells, correlating with -CF3 lipophilicity .

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